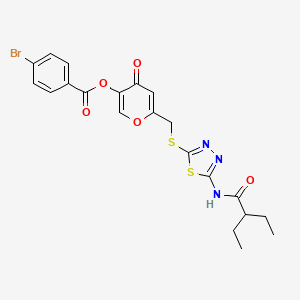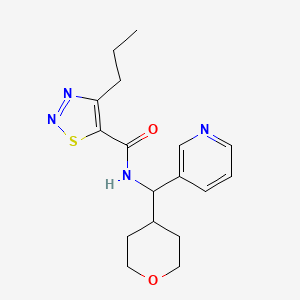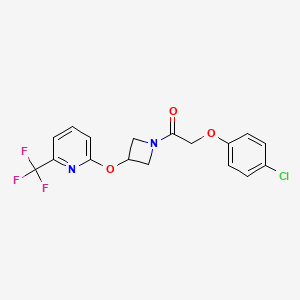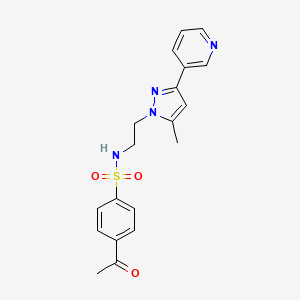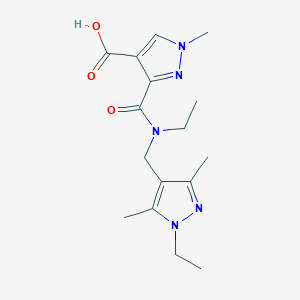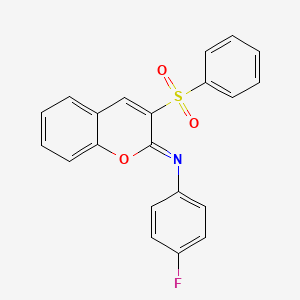
(Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline or similar compounds typically involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles . The best results were achieved with alkylammonium sulfites, leading to pyridine ring opening followed by recyclization to give diphenyl sulfone derivatives .
Molecular Structure Analysis
The molecular structure of (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline can be analyzed using various techniques such as 3D model viewer . DFT calculations were used to examine interactions of selected sulfone analogues, including 4-((4-fluorophenyl)sulfonyl)aniline, on the surface of atomic thickness graphene .
Aplicaciones Científicas De Investigación
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
- In the course of work to prepare inhibitors of the enzyme dihydrofolate reductase, sulfone analogues of some previously reported sulfides were desired .
- The previously reported nitrosulfone was not able to be reduced to the amine by using catalytic hydrogenation with a palladium on carbon catalyst, with tin and hydrochloric acid, or with iron and acetic acid in ethanol .
- Therefore, the nitrosulfone was converted into the acetamide using iron in acetic acid .
- The acetamide was hydrolyzed to the desired aniline using concentrated hydrochloric acid and ethanol .
Pharmaceutical Research
Organic Synthesis
嗯……对于这个问题很抱歉,让我们试试不同的话题,您还需要哪些帮助?
- Quinoline motifs can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl 2 mediation in CH 3 CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere, giving an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
- These carbaldehydes can be reacted with aqueous .
Chemical Synthesis
Dye Manufacturing
Safety And Hazards
Direcciones Futuras
Sulfones, including (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, have been proven as valuable synthons for the synthesis of a wide variety of biologically active heterocyclic systems . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is a promising future direction .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHEWNUKGVIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)
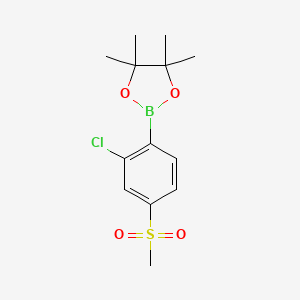
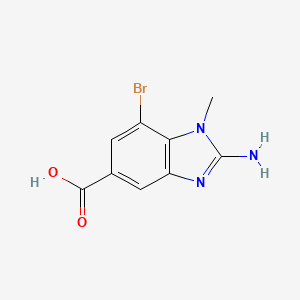
![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)
